![molecular formula C23H22N4O2 B2501365 N-(3,4-二甲苯基)-2-[2-(4-甲苯基)-4-氧代吡唑并[1,5-a]吡嗪-5(4H)-基]乙酰胺 CAS No. 941963-51-5](/img/no-structure.png)

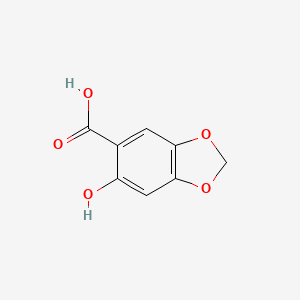

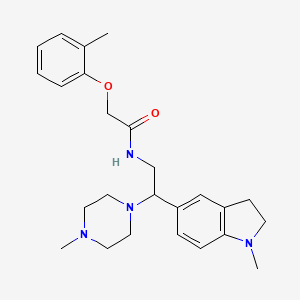

N-(3,4-二甲苯基)-2-[2-(4-甲苯基)-4-氧代吡唑并[1,5-a]吡嗪-5(4H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide" is a complex organic molecule that appears to be related to the family of compounds that include 2-phenyl-N-(pyrazin-2-yl)acetamide. Although the specific compound is not directly studied in the provided papers, these papers offer insights into similar compounds that can help us infer certain aspects of the synthesis, structure, and properties of the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction, as described in the second paper. The product is then crystallized using a mixture of toluene and methanol . This suggests that the synthesis of the compound may also involve a coupling reaction followed by crystallization, possibly using similar solvents to achieve the desired purity and crystalline form.

Molecular Structure Analysis

The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide has been confirmed by various techniques including single-crystal X-ray diffraction, which provides detailed information about the geometrical parameters of the molecule . The compound crystallizes in the monoclinic space group P 21/c, which could be indicative of the crystal structure that the compound of interest might exhibit, considering the structural similarities .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide insights into the reactivity of similar molecules. The presence of acetamide groups and aromatic rings in these compounds suggests potential sites for substitution reactions or interactions with nucleophiles and electrophiles. The intramolecular and intermolecular hydrogen bonding observed in the crystal structures could also influence the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide have been characterized using a variety of techniques, including FTIR, NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods provide a comprehensive understanding of the compound's stability, vibrational frequencies, and electronic properties. The compound's stability is further analyzed using hyper-conjugative interaction and charge delocalization studies through NBO analysis . The HOMO and LUMO analysis, as well as the calculation of the first hyperpolarizability, indicate the potential of the compound in nonlinear optics . These analyses could be relevant to the compound of interest, suggesting similar methods could be used to determine its properties.

科学研究应用

化学合成和结构分析

对氯代乙酰胺衍生物的研究,如 N-(3,4-二甲苯基)-2-[2-(4-甲苯基)-4-氧代吡唑并[1,5-a]吡嗪-5(4H)-基]乙酰胺,带来了对其合成和潜在应用的见解。例如,研究强调了由吡唑-乙酰胺衍生物构建的新型配位配合物的合成和表征,展示了由于其复杂的结构和氢键相互作用而具有显着的抗氧化活性,这些相互作用在自组装过程中起着至关重要的作用 (Chkirate 等,2019)。

抗菌和抗炎活性

已经合成并评估了氯代乙酰胺衍生物的抗炎和抗菌活性。例如,研究合成了包含乙酰胺部分的新型化合物,在几种衍生物中显示出有希望的抗炎作用 (Sunder 和 Maleraju,2013)。类似地,已经评估了烷酰胺衍生物的抗惊厥活性,表明其在制药应用中的潜力 (Tarikogullari 等,2010)。

结构和分子构象研究

对乙酰胺衍生物中同时存在的不同分子构象的探索为其结构化学提供了详细的见解。此类研究有助于了解化合物的生物活性,包括镇痛、抗菌和抗炎特性,方法是在各个维度上分析氢键 (Narayana 等,2016)。

非线性光学特性

对结晶乙酰胺的非线性光学特性的研究,包括其环境的极化效应,揭示了它们在光子学中的潜力。通过确定源自乙酰胺的有机晶体的(超)极化率,研究已经将这些化合物识别为光开关和调制器等光子器件的候选者 (Castro 等,2017)。

属性

CAS 编号 |

941963-51-5 |

|---|---|

产品名称 |

N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |

分子式 |

C23H22N4O2 |

分子量 |

386.455 |

IUPAC 名称 |

N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

InChI |

InChI=1S/C23H22N4O2/c1-15-4-7-18(8-5-15)20-13-21-23(29)26(10-11-27(21)25-20)14-22(28)24-19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3,(H,24,28) |

InChI 键 |

GYIDLPHWQBNZRE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)

![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)

![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)

![N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide](/img/structure/B2501305.png)